2-Bromo-5-(chloromethyl)pyridine

Overview

Description

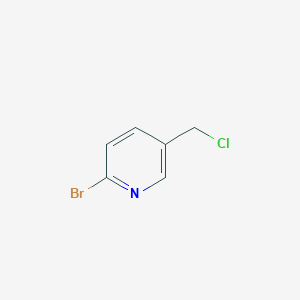

2-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The presence of both bromine and chloromethyl groups on the pyridine ring makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a metal-halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine. This intermediate is then chlorinated using cyanuric chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may use alternative reagents and conditions to improve yield and reduce costs. For example, the use of less hazardous reagents and milder reaction conditions can make the process more efficient and safer for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-bromo-5-(aminomethyl)pyridine, while oxidation can produce 2-bromo-5-(formyl)pyridine .

Scientific Research Applications

2-Bromo-5-(chloromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of various drugs, including those with anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)pyridine depends on its specific application. In the context of biomimetic metal ion chelates, the compound acts as a ligand that coordinates to transition metal ions, mimicking the active sites of metalloenzymes. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-chloropyridine: Similar in structure but lacks the chloromethyl group, making it less versatile in certain synthetic applications.

2-Chloro-5-(chloromethyl)pyridine: Similar but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

2-Bromo-6-(chloromethyl)pyridine: Positional isomer with the chloromethyl group at the 6-position instead of the 5-position, leading to different reactivity and applications.

Uniqueness

2-Bromo-5-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to participate in various types of reactions, including nucleophilic substitution and coupling reactions, sets it apart from similar compounds .

Biological Activity

2-Bromo-5-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₆BrClN. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and its possible interactions with various biological targets. The presence of both bromine and chloromethyl groups enhances its reactivity, making it a valuable intermediate for synthetic applications and therapeutic explorations.

The molecular weight of this compound is approximately 242.93 g/mol. Its structure consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a chloromethyl group, which contributes to its unique reactivity profile. The hydrochloride form of this compound increases its solubility in water, facilitating its use in biological studies and applications.

Antimicrobial Potential

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. Its effectiveness as an antimicrobial agent has been documented, suggesting that it may disrupt microbial growth and metabolism by interacting with specific proteins or enzymes within microbial cells.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against |

While detailed studies on the mechanisms of action are still required, preliminary findings suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in microbial metabolism. Its ability to penetrate biological membranes enhances its therapeutic potential, allowing it to reach intracellular targets effectively.

Structural Activity Relationships (SAR)

The structural characteristics of this compound suggest potential interactions with various biological pathways. The presence of halogen substituents is known to influence biological activity significantly. For instance, compounds with bromine or chlorine substitutions often exhibit enhanced binding affinities to target proteins compared to their non-halogenated counterparts .

Table 2: Comparison of Similar Compounds

| Compound Name | Halogen Substitution | Biological Activity |

|---|---|---|

| This compound | Br, Cl | Antimicrobial |

| 2-Bromo-6-(chloromethyl)pyridine | Br, Cl | Antimicrobial (less potent) |

| 2-Chloro-5-(chloromethyl)pyridine | Cl | Lower reactivity |

Case Studies

Several studies have investigated the biological activity and synthesis of this compound. For example, one study highlighted its role as a substrate in cross-coupling reactions, demonstrating its utility in forming new carbon-carbon bonds under mild conditions. Another study focused on the compound's pharmacokinetics, revealing its high gastrointestinal absorption and permeability across biological membranes, which are crucial for therapeutic applications.

Properties

IUPAC Name |

2-bromo-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBELEIMYZJJCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423713 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168173-56-6 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.